4-Bromo-1-trifluoromethoxy-2-vinyl-benzene
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Overview
Description
4-Bromo-1-trifluoromethoxy-2-vinyl-benzene is an organic compound with the molecular formula C9H6BrF3O It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-trifluoromethoxy-2-vinyl-benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-trifluoromethoxy-2-vinyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., m-CPBA, potassium permanganate), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., ether, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives such as 4-amino-1-trifluoromethoxy-2-vinyl-benzene.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
4-Bromo-1-trifluoromethoxy-2-vinyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Bromo-1-trifluoromethoxy-2-vinyl-benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethoxy group and the electron-donating effects of the vinyl group. These effects can modulate the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-1-trifluoromethoxy-2-vinyl-benzene can be compared with other similar compounds, such as:
1-Bromo-4-trifluoromethoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Bromo-1-trifluoromethyl-2-vinyl-benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its chemical properties and reactivity.
4-Bromo-2-vinylphenol: Contains a hydroxyl group instead of a trifluoromethoxy group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-2-ethenyl-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-2-6-5-7(10)3-4-8(6)14-9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCCYGIDALOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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